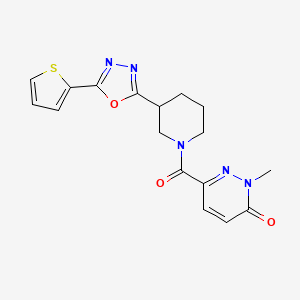

2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Description

The compound 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazinone core substituted with a methyl group at position 2 and a piperidine-linked 1,3,4-oxadiazole-thiophene moiety at position 4. Its synthesis likely involves multi-step reactions, including:

- Oxadiazole ring formation via cyclization of thiosemicarbazides or hydrazide intermediates, as seen in the preparation of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione .

- Pyridazinone functionalization through alkylation or acylation, analogous to the synthesis of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones using halides and potassium carbonate .

Properties

IUPAC Name |

2-methyl-6-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-21-14(23)7-6-12(20-21)17(24)22-8-2-4-11(10-22)15-18-19-16(25-15)13-5-3-9-26-13/h3,5-7,9,11H,2,4,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLSPGHDUIMPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting thiophene-2-carboxylic acid hydrazide with a suitable acylating agent under dehydrating conditions.

Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

Coupling Reactions: The oxadiazole and piperidine intermediates are coupled using a carbonylation reaction to form the piperidine-1-carbonyl moiety.

Final Assembly: The final step involves the coupling of the piperidine-1-carbonyl intermediate with the pyridazinone core under appropriate conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) for reducing the oxadiazole ring.

Substitution: Nucleophiles such as amines or alkoxides for substitution reactions on the piperidine ring.

Major Products

Oxidation Products: Thiophene sulfoxides or sulfones.

Reduction Products: Amines derived from the oxadiazole ring.

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole and subsequent coupling with piperidine and pyridazine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In a study conducted on various synthesized derivatives, including those similar to 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one, it was found that they displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans . The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Properties

There is growing interest in the antiviral potential of compounds containing thiophene and oxadiazole moieties. These compounds have been investigated for their ability to inhibit viral replication mechanisms, particularly in influenza viruses. The structural features of this compound may enhance its binding affinity to viral proteins, making it a candidate for further antiviral studies .

Organic Electronics

The unique electronic properties of thiophene-containing compounds have made them attractive for applications in organic electronics. The incorporation of 1,3,4-oxadiazole units can enhance charge transport properties, making derivatives of this compound suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Study 1: Antimicrobial Efficacy

In a systematic evaluation of new oxadiazole derivatives for antimicrobial activity, compounds structurally related to this compound were tested using the disc diffusion method. Results showed that several derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Antiviral Activity

A series of studies focused on the synthesis of oxadiazole-based compounds demonstrated their effectiveness against influenza virus strains. Compounds with similar structural motifs to this compound were shown to inhibit viral polymerase activity significantly . This suggests a promising avenue for developing antiviral therapies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The oxadiazole and piperidine moieties may play crucial roles in binding to the target, while the pyridazinone core could be involved in the overall stability and activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Compared to 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one , the addition of the oxadiazole-piperidine moiety may improve metabolic stability due to reduced polarity.

Synthetic Challenges :

- The oxadiazole-thiophene-piperidine chain requires sequential reactions (cyclization, coupling, purification), contrasting with straightforward alkylation in 5-chloro-6-phenyl derivatives .

- highlights the use of high-melting crystalline products in similar oxadiazole-containing systems, suggesting the target compound may also exhibit high thermal stability .

Biological Relevance: Compounds with oxadiazole-thiophene motifs (e.g., thieno[2,3-d]pyrimidines ) show antimicrobial activity, implying the target compound could share this profile. However, the piperidine linker might alter pharmacokinetics (e.g., solubility, blood-brain barrier penetration). The absence of a thione group (cf. 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione ) may reduce metal-binding capacity, limiting applications in metalloenzyme inhibition.

Analytical Characterization: Structural confirmation of similar compounds relied on NMR, IR, and mass spectrometry (e.g., ).

Biological Activity

The compound 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of heterocycles, including a pyridazine ring, a piperidine moiety, and an oxadiazole unit. The presence of the thiophene ring enhances its electronic properties, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating MIC values comparable to standard antibiotics like gentamicin .

- Antitubercular Activity : The oxadiazole derivatives were also evaluated for their antitubercular effects. Notably, some compounds demonstrated potent inhibition of Mycobacterium tuberculosis, with binding affinity studies revealing interactions with key enzymes involved in fatty acid biosynthesis .

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been explored in various studies:

- Cell Line Studies : In vitro assays have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant activity .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

- Study on Antimicrobial Activity : Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antimicrobial properties. Among them, compounds featuring piperidine moieties exhibited enhanced activity against both active and dormant forms of Mycobacterium bovis BCG .

- Anticancer Evaluation : A study by Paruch et al. (2020) assessed various 1,3,4-oxadiazole derivatives for their anti-proliferative effects against cancer cell lines. The most promising candidates showed significant inhibition rates and were further evaluated for their potential as lead compounds in drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or interact with topoisomerases, disrupting replication processes in both bacterial and cancer cells .

Data Summary Table

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the thiophene and pyridazinone rings appear as distinct multiplet signals (δ 7.2–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm key functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₆N₄O₃S: 393.09) .

What challenges arise in optimizing reaction yields during oxadiazole ring formation?

Advanced

Key challenges include:

- Reagent Compatibility : POCl₃ can hydrolyze prematurely, requiring anhydrous conditions .

- Temperature Control : Cyclocondensation at 80–100°C maximizes oxadiazole formation while minimizing side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates isomers, with typical yields of 60–75% .

How does the thiophene substituent influence the compound’s electronic properties?

Advanced

The thiophene’s electron-rich nature enhances π-π stacking in the oxadiazole ring, affecting:

- Electrophilicity : Increased electron density at the oxadiazole C2 position, facilitating nucleophilic attacks .

- Bioactivity : Thiophene’s sulfur atom may improve binding to microbial targets via hydrophobic interactions .

- Solubility : Reduced solubility in polar solvents due to aromatic stacking .

What methodologies are used to evaluate the antimicrobial activity of this compound?

Q. Basic

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (concentration range: 1–128 µg/mL) .

- Agar Diffusion : Zone of inhibition measurements (24–48 hrs incubation) .

- Structure-Activity Relationship (SAR) : Compare activity with analogs lacking the thiophene or oxadiazole groups .

How can computational modeling predict binding modes of this compound to bacterial targets?

Q. Advanced

- Docking Studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The oxadiazole and thiophene moieties show hydrogen bonding with Asp73 and hydrophobic interactions with Val120 .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns to assess binding free energies (ΔG < -8 kcal/mol suggests strong affinity) .

What are common side reactions during alkylation of the piperidine moiety, and how are they mitigated?

Q. Advanced

- N-Alkylation vs. O-Alkylation : Competing reactions are controlled by using bulky bases (e.g., DBU) to favor N-alkylation .

- Byproduct Formation : Excess benzyl chloride leads to di-alkylated products; stoichiometric reagent ratios (1:1.2) minimize this .

- Workup Strategies : Acidic extraction (pH 3–4) isolates the protonated amine product .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Temperature : Stable at -20°C for >6 months; degradation occurs above 25°C (TGA shows 5% mass loss at 150°C) .

- Light Sensitivity : Protect from UV light to prevent oxadiazole ring cleavage .

- Solvent : Store in anhydrous DMSO or DMF to avoid hydrolysis .

What analytical techniques resolve contradictions in reported bioactivity data?

Q. Advanced

- HPLC Purity Checks : Ensure >95% purity to exclude inactive impurities (C18 column, acetonitrile/water gradient) .

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., CLSI guidelines) .

- Metabolite Screening : LC-MS identifies degradation products that may interfere with assays .

What strategies improve the compound’s bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.